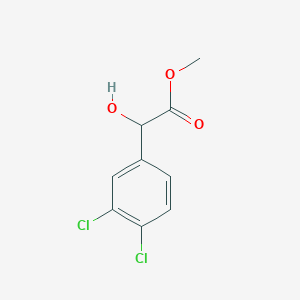

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate

CAS No.: 35925-27-0

Cat. No.: VC2825077

Molecular Formula: C9H8Cl2O3

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35925-27-0 |

|---|---|

| Molecular Formula | C9H8Cl2O3 |

| Molecular Weight | 235.06 g/mol |

| IUPAC Name | methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate |

| Standard InChI | InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |

| Standard InChI Key | CKDHJOAQICCZPR-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O |

| Canonical SMILES | COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O |

Introduction

Chemical Identity and Properties

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate is characterized by several identifiers and properties that are crucial for its recognition and application in scientific research. The compound appears as a powder and is typically stored at room temperature .

Chemical Identifiers

The following table presents the key identifiers for Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate:

| Parameter | Value |

|---|---|

| CAS Number | 35925-27-0 |

| Chemical Formula | C₉H₈Cl₂O₃ |

| Molecular Weight | 235.07 g/mol |

| MDL Number | MFCD16693821 |

| PubChem CID | 53725388 |

| IUPAC Name | methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate |

Structural Representations

The compound can be represented using various chemical notation systems:

| Notation System | Representation |

|---|---|

| Standard InChI | InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |

| InChI Key | CKDHJOAQICCZPR-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O |

Physical and Chemical Properties

The physical and chemical properties of Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate influence its behavior in various applications and synthesis procedures.

Chemical Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

-

The hydroxyl group (-OH) at the alpha position to the carbonyl makes it susceptible to oxidation reactions

-

The ester group provides sites for hydrolysis and transesterification

-

The dichlorophenyl group influences the electron distribution, affecting the reactivity of adjacent functional groups

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate may serve as a valuable intermediate in pharmaceutical synthesis. Similar compounds have been used in the development of bioactive molecules, particularly those targeting kinase enzymes .

Agricultural Chemistry

Compounds containing the dichlorophenyl moiety often exhibit fungicidal or herbicidal properties. The structural similarity to known agrochemicals suggests potential applications in this field .

Organic Chemistry Research

As a functionalized building block, Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate can be valuable in organic synthesis research, particularly in studies involving stereoselective reactions due to the presence of a stereogenic center at the alpha carbon .

Structure-Activity Relationships

Comparison with Related Compounds

The table below compares Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate with structurally related compounds:

Structure-Activity Considerations

Research on similar compounds suggests that:

-

The position and number of chlorine atoms on the phenyl ring significantly influence biological activity

-

The hydroxyl group at the alpha position provides a site for further functionalization and may contribute to interactions with biological targets

-

The methyl ester group can be modified to alter lipophilicity and bioavailability

Current Research and Future Directions

Research Applications

Current research involving Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate and related compounds focuses on several areas:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume